molecular formula C5H13ClN2O2S B2962776 N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride CAS No. 935668-20-5

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride

Cat. No.: B2962776
CAS No.: 935668-20-5
M. Wt: 200.68
InChI Key: ZERCFSUDUDHVRQ-UHFFFAOYSA-N
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Description

N-(Azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride is a sulfonamide derivative featuring a methanesulfonyl group attached to a nitrogen atom substituted with both a methyl group and an azetidin-3-yl moiety. The compound’s hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Key structural attributes include:

  • Molecular formula: Likely C₅H₁₃ClN₂O₂S (inferred from analogs in and ).
  • Functional groups: Methanesulfonamide core, azetidine ring, and N-methyl substitution.
  • Physicochemical properties: High polarity due to the sulfonamide group and azetidine’s compact, strained three-membered ring.

Properties

IUPAC Name

N-(azetidin-3-yl)-N-methylmethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-7(10(2,8)9)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERCFSUDUDHVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used to study biological systems, including enzyme inhibition and receptor binding studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Hydrogen Bond Donors/Acceptors Structural Similarity Notes
N-(Azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride C₅H₁₃ClN₂O₂S -N(CH₃)(azetidin-3-yl) Donors: 3; Acceptors: 5 (inferred) Reference compound High polarity; azetidine enhances conformational rigidity .
N-(Azetidin-3-yl)methanesulfonamide C₄H₁₀N₂O₂S -NH(azetidin-3-yl) Donors: 2; Acceptors: 5 0.93 (vs. target) Lacks N-methyl group; lower lipophilicity .
N-(Azetidin-3-yl)-N-methylacetamide hydrochloride C₆H₁₃ClN₂O -N(CH₃)(azetidin-3-yl) Donors: 2; Acceptors: 3 0.93 (vs. target) Acetamide replaces sulfonamide; reduced hydrogen-bonding capacity .
N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride C₄H₁₃ClN₂O₂S -N(CH₃)(CH₂CH₂NH₂) Donors: 3; Acceptors: 5 0.86 (vs. target) Linear aminoethyl chain instead of azetidine; flexible backbone .
N-(azetidin-3-yl)-1-isopropyl-1H-imidazole-4-sulfonamide hydrochloride C₉H₁₆ClN₅O₂S -N(azetidin-3-yl), imidazole-isopropyl Donors: 3; Acceptors: 6 0.77 (vs. target) Imidazole-sulfonamide hybrid; higher complexity (334) and polar surface area (84.4 Ų) .

Key Differences in Physicochemical Properties

  • Polar Surface Area (PSA) : Azetidine-containing sulfonamides typically exhibit PSAs >80 Ų, enhancing membrane permeability barriers. The imidazole derivative () has the highest PSA (84.4 Ų), while acetamide analogs are lower .
  • Synthetic Complexity : The imidazole-sulfonamide hybrid () requires multi-step synthesis due to its heterocyclic core, whereas the target compound’s synthesis likely follows standard sulfonylation of N-methylazetidin-3-amine .

Structural Similarity Metrics

–9 provide Tanimoto similarity scores (0.61–1.00) for azetidine derivatives:

  • Highest similarity (1.00) : (3-Methylazetidin-3-yl)methanamine dihydrochloride (CAS: 1557591-41-9), though it lacks the sulfonamide group .
  • Moderate similarity (0.93) : N-(Azetidin-3-yl)-N-methylacetamide hydrochloride (CAS: 1339189-44-4), highlighting the role of N-methyl substitution .
  • Low similarity (0.61): N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride (CAS: 128263-66-1), emphasizing the azetidine ring’s unique contribution .

Q & A

Q. What are the established synthetic routes for N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride, and what critical parameters influence yield and purity?

Answer: The synthesis typically involves functionalization of the azetidine ring. A common approach includes:

  • Step 1 : Protection of the azetidin-3-amine group using tert-butyl carbamate (Boc) to prevent side reactions (e.g., tert-butyl N-(azetidin-3-yl)carbamate hydrochloride synthesis, CAS 217806-26-3) .
  • Step 2 : Sulfonylation with methanesulfonyl chloride under controlled pH (7–9) to avoid over-sulfonation.
  • Step 3 : Boc deprotection using HCl in dioxane or ethyl acetate to yield the hydrochloride salt .
    Critical parameters include reaction temperature (maintained at 0–5°C during sulfonylation), solvent choice (e.g., dichloromethane for sulfonylation), and stoichiometric control of methanesulfonyl chloride (1.2–1.5 equivalents) .

Q. How is the compound characterized to confirm structural integrity and purity?

Answer:

  • HPLC Analysis : Purity is assessed using reverse-phase HPLC with a C18 column, mobile phase (acetonitrile:water with 0.1% TFA), and UV detection at 255 nm (λmax for sulfonamide derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring (δ 3.5–4.0 ppm for N-CH2 groups) and methanesulfonamide moiety (δ 3.1 ppm for S-O-CH3) .
  • Mass Spectrometry : ESI-MS (positive mode) identifies the molecular ion peak [M+H]⁺ at m/z = 209.1 (calculated for C₅H₁₂N₂O₂S·HCl) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Answer: Byproduct formation (e.g., di-sulfonylated species or ring-opened derivatives) can be minimized by:

  • Temperature Control : Sulfonylation at 0–5°C reduces unwanted nucleophilic side reactions .
  • Protecting Group Strategy : Use of Boc protection on the azetidine nitrogen prevents over-sulfonylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonylation efficiency compared to non-polar solvents .
  • Workup Protocol : Acidic extraction (pH 2–3) removes unreacted methanesulfonyl chloride, while neutralization avoids salt precipitation .

Q. What analytical strategies resolve discrepancies in purity assessments between HPLC and alternative methods?

Answer: Discrepancies may arise from UV-inactive impurities or salt variability. Mitigation strategies include:

  • Orthogonal Methods : Combine HPLC with ion chromatography (for chloride counterion quantification) and Karl Fischer titration (water content analysis) .
  • Spiking Experiments : Introduce known impurities (e.g., N-methylmethanesulfonamide) to validate HPLC retention times .
  • Stability-Indicating Assays : Stress testing (e.g., thermal degradation at 40°C for 72 hours) identifies degradation products not detected under standard HPLC conditions .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Answer:

  • Thermal Stability : Accelerated stability studies (25°C, 60% RH for 6 months) with periodic HPLC analysis monitor degradation (e.g., hydrolysis of the sulfonamide bond) .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, as sulfonamides are prone to radical-mediated oxidation .
  • Long-Term Storage : -20°C in desiccated containers is recommended based on analogous azetidine derivatives showing ≥5-year stability .

Q. What mechanistic insights guide the compound’s potential pharmacological activity?

Answer:

  • Target Engagement : Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to enzymes like MMP3 or IL-6 receptors, leveraging the sulfonamide group’s hydrogen-bonding capacity .
  • Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL protein) assess CYP450-mediated oxidation of the azetidine ring, a common metabolic vulnerability .

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (dust) during weighing .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite, followed by disposal as hazardous waste .
  • Regulatory Status : Listed as a prohibited component in cosmetics (CAS 81880-96-8), necessitating compliance with TSCA and REACH regulations .

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